molecular formula C9H10O3 B1148216 3-(4,5-Dimethyl-2-furyl)propenoic acid CAS No. 129800-02-8

3-(4,5-Dimethyl-2-furyl)propenoic acid

Cat. No.: B1148216
CAS No.: 129800-02-8
M. Wt: 166.17 g/mol
InChI Key: VZSIVARMUCXBMB-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-2-furyl)propenoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of furan, characterized by the presence of a propenoic acid group attached to a dimethyl-substituted furan ring

Scientific Research Applications

3-(4,5-Dimethyl-2-furyl)propenoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-2-furyl)propenoic acid typically involves the reaction of 4,5-dimethyl-2-furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-2-furyl)propenoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products

    Oxidation: Formation of 3-(4,5-Dimethyl-2-furyl)propanoic acid.

    Reduction: Formation of 3-(4,5-Dimethyl-2-furyl)propanol.

    Substitution: Formation of halogenated derivatives such as 3-(4,5-Dimethyl-2-furyl)bromopropenoic acid.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-2-furyl)propenoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-Dimethyl-2-furyl)propanoic acid
  • 3-(4,5-Dimethyl-2-furyl)propanol
  • 3-(4,5-Dimethyl-2-furyl)bromopropenoic acid

Uniqueness

3-(4,5-Dimethyl-2-furyl)propenoic acid is unique due to its specific substitution pattern on the furan ring and the presence of the propenoic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

129800-02-8

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

3-(4,5-dimethylfuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H10O3/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)

InChI Key

VZSIVARMUCXBMB-UHFFFAOYSA-N

SMILES

CC1=C(OC(=C1)C=CC(=O)O)C

Canonical SMILES

CC1=C(OC(=C1)C=CC(=O)O)C

Origin of Product

United States

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